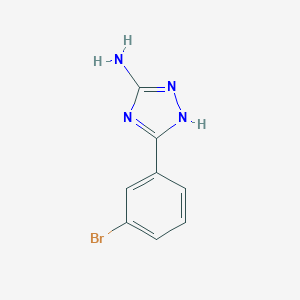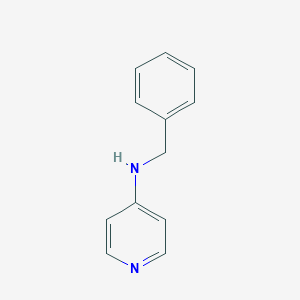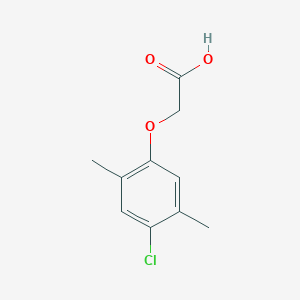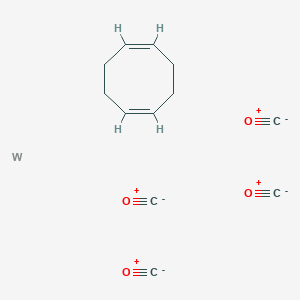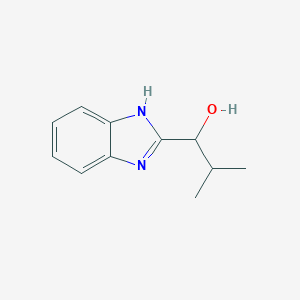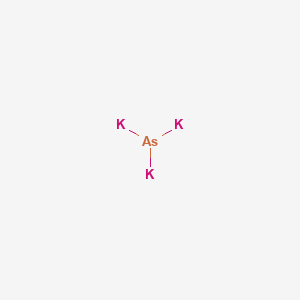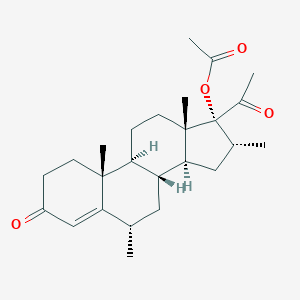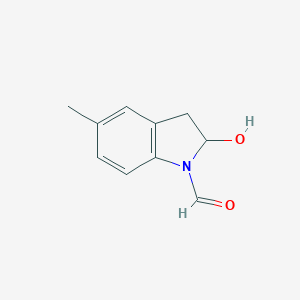
cadmium;selenous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cadmium;selenous acid is a chemical compound with the molecular formula CdH₂O₃Se It is a combination of selenious acid (H₂SeO₃) and cadmium (Cd) in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
cadmium;selenous acid can be synthesized through the reaction of selenious acid with cadmium ions. One common method involves dissolving selenium dioxide (SeO₂) in water to form selenious acid, which then reacts with cadmium ions to form the desired compound: [ \text{SeO}_2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{SeO}_3 ] [ \text{H}_2\text{SeO}_3 + \text{Cd}^{2+} \rightarrow \text{Cd(H}_2\text{O}_3\text{Se)} ]
Industrial Production Methods
Industrial production of selenious acid, cadmium salt (1:1) typically involves the controlled reaction of cadmium salts with selenious acid under specific conditions to ensure high purity and yield. The process may include steps such as filtration, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
cadmium;selenous acid undergoes various chemical reactions, including:
Oxidation: Selenious acid can be oxidized to selenic acid (H₂SeO₄) under certain conditions.
Reduction: Selenious acid can be reduced to elemental selenium (Se) using reducing agents like hydrogen sulfide (H₂S).
Precipitation: Cadmium ions can react with sulfide ions to form cadmium sulfide (CdS), a yellow precipitate.
Common Reagents and Conditions
Oxidizing Agents: Chlorine (Cl₂), hydrogen peroxide (H₂O₂)
Reducing Agents: Hydrogen sulfide (H₂S), ascorbic acid
Reaction Conditions: Aqueous solutions, controlled pH, and temperature
Major Products Formed
Oxidation: Selenic acid (H₂SeO₄)
Reduction: Elemental selenium (Se)
Precipitation: Cadmium sulfide (CdS)
Scientific Research Applications
cadmium;selenous acid has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, including its role in oxidative stress and antioxidant mechanisms.
Medicine: Investigated for potential therapeutic applications, such as its role in cancer prevention and treatment.
Industry: Utilized in the production of photovoltaic cells, pigments, and other industrial materials.
Mechanism of Action
The mechanism of action of selenious acid, cadmium salt (1:1) involves its interaction with biological molecules and cellular pathways. Selenious acid is converted in vivo to hydrogen selenide (H₂Se), which acts as a selenium pool for the formation of selenoproteins. These selenoproteins play crucial roles in antioxidant defense, DNA synthesis, and cellular metabolism. Cadmium ions, on the other hand, can interfere with cellular processes by binding to proteins and enzymes, leading to potential toxic effects.
Comparison with Similar Compounds
Similar Compounds
- Selenous acid (H₂SeO₃)
- Selenic acid (H₂SeO₄)
- Cadmium selenide (CdSe)
Uniqueness
cadmium;selenous acid is unique due to its combination of selenium and cadmium, which imparts distinct chemical and biological properties. Unlike selenous acid or selenic acid alone, this compound offers a synergistic effect of both selenium and cadmium, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
cadmium(2+);selenite |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJQPSPKRGXBTH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)[O-].[Cd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdO3Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
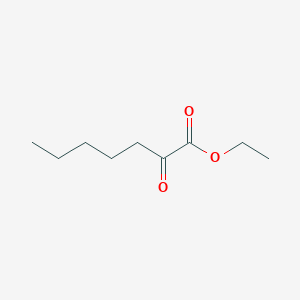
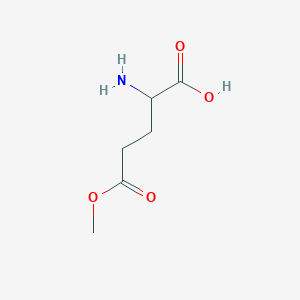
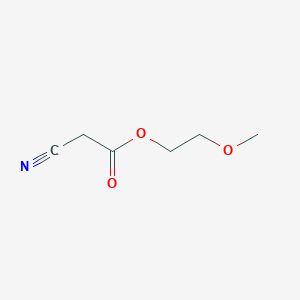
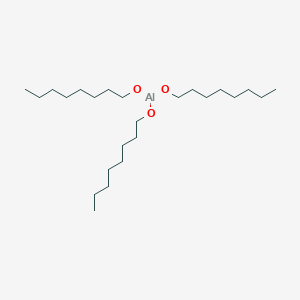
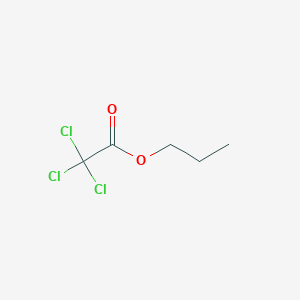
![5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B83144.png)
